molecular formula C17H13NO3 B13873326 5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid

5-[6-(Methyloxy)-2-naphthalenyl]-2-pyridinecarboxylic acid

Cat. No.: B13873326
M. Wt: 279.29 g/mol
InChI Key: NBQUWVCLPUHUFK-UHFFFAOYSA-N
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Description

5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a pyridine ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the coupling of 6-methoxy-2-naphthylamine with pyridine-2-carboxylic acid under specific conditions. The reaction may involve the use of catalysts such as palladium and bases like potassium carbonate in solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the naphthalene and pyridine rings can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methoxynaphthalen-2-yl)pyridine-2-carboxylic acid is unique due to its combined naphthalene and pyridine structures, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-21-15-6-4-11-8-12(2-3-13(11)9-15)14-5-7-16(17(19)20)18-10-14/h2-10H,1H3,(H,19,20)

InChI Key

NBQUWVCLPUHUFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O

Origin of Product

United States

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